1-Methyl-5-pyridin-4-ylpyrazol-3-amine
Description
1-Methyl-5-pyridin-4-ylpyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring fused with a pyridine moiety. Its structure includes a methyl group at the 1-position of the pyrazole ring and a pyridin-4-yl substituent at the 5-position, with an amine group at the 3-position.
The pyridine ring contributes to π-π stacking interactions with biological targets, while the pyrazole core offers sites for functionalization, enabling modulation of solubility, bioavailability, and binding affinity.
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-methyl-5-pyridin-4-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-13-8(6-9(10)12-13)7-2-4-11-5-3-7/h2-6H,1H3,(H2,10,12) |
InChI Key |
XNXBLBISHJEOFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-pyridin-4-ylpyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridine with hydrazine derivatives, followed by methylation and subsequent cyclization to form the desired pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-pyridin-4-ylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-Methyl-5-pyridin-4-ylpyrazol-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-pyridin-4-ylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Pyrazole Derivatives with Pyridine Substituents
Compounds sharing the pyrazole-pyridine hybrid structure exhibit distinct properties based on substitution patterns:
| Compound Name | Substituents | Key Differences | Biological Activity |
|---|---|---|---|
| 1-Methyl-5-pyridin-4-ylpyrazol-3-amine | - 1-methyl (pyrazole) - 5-pyridin-4-yl - 3-amine |
Reference compound | Kinase inhibition, antimicrobial |
| 1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-4-amine | - 5-pyridin-3-yl - 4-amine |
Pyridine substitution at 3-position alters electronic properties | Reduced kinase affinity |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | - 3-methyl - 1-phenyl |
Phenyl group enhances aromatic interactions but reduces solubility | Anticancer, anti-inflammatory |
| 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine | - N-(pyridin-4-ylmethyl) substituent | Extended conjugation improves target binding | Enhanced kinase inhibition |
Structural Insights :
- Pyridine Position : Pyridin-4-yl substitution (target compound) optimizes hydrogen bonding with kinase ATP-binding pockets compared to pyridin-3-yl analogs .
- Substituent Effects : Methyl groups at the 1-position improve metabolic stability, while phenyl groups (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine) increase lipophilicity but reduce aqueous solubility .
Triazole and Thiazole Analogues
Triazole and thiazole derivatives share nitrogen-rich heterocyclic cores but differ in ring structure and applications:
| Compound Name | Core Structure | Unique Features | Activity |
|---|---|---|---|
| 5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine | 1,2,4-triazole | Triazole ring increases polarity | Antifungal, antibacterial |
| Pyrazolo[3,4-d]thiazoles | Pyrazole-thiazole fusion | Thiazole introduces sulfur for redox activity | Anticancer, antiviral |
| 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine | Pyrazole-thiophene hybrid | Thiophene enhances π-stacking with hydrophobic targets | Antimicrobial, antiparasitic |
Functional Comparisons :
- Triazoles : Higher polarity improves solubility but may reduce membrane permeability compared to pyrazole derivatives .
- Thiazoles/Thiophenes : Sulfur-containing rings (e.g., thiophene in 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine) enhance interactions with cysteine residues in enzymes .
Piperidine- and Pyrrolidine-Linked Pyrazoles
Compounds incorporating saturated nitrogen heterocycles exhibit distinct pharmacokinetic profiles:
Pharmacokinetic Notes:
Fluorinated and Halogenated Derivatives
Halogenation modifies electronic properties and bioactivity:
Electron-Withdrawing Effects :
- Fluorine and trifluoromethyl groups enhance metabolic stability and target affinity .
- Chlorine substituents (e.g., 3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine) facilitate nucleophilic substitution reactions in drug design .
Biological Activity
1-Methyl-5-pyridin-4-ylpyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and research findings.
Chemical Structure and Synthesis
1-Methyl-5-pyridin-4-ylpyrazol-3-amine features a pyrazole ring fused with a pyridine ring. The synthesis typically involves cyclization reactions starting from pyridine derivatives, often employing hydrazine derivatives followed by methylation to form the pyrazole structure. The synthetic routes can be optimized for yield and purity through controlled conditions such as temperature and pressure .
Biological Activity Overview
The biological activities of 1-Methyl-5-pyridin-4-ylpyrazol-3-amine have been investigated in various studies, highlighting its potential as an enzyme inhibitor and receptor modulator. Below are key areas of biological activity:
1. Anticancer Activity
- Studies indicate that compounds with similar structures exhibit significant anticancer properties. For example, pyrazole derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms such as mitochondrial depolarization and activation of caspases .
2. Anti-inflammatory Properties
- The compound is explored for its anti-inflammatory effects, potentially modulating pathways involved in inflammation .
3. Enzyme Inhibition
- 1-Methyl-5-pyridin-4-ylpyrazol-3-amine interacts with specific enzymes, inhibiting their activity, which is crucial for various biological processes .
The mechanism of action involves binding to specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition of enzymatic activity or modulation of receptor functions, resulting in diverse biological effects. The precise pathways are dependent on structural modifications and the specific application of the compound .
Case Studies
Several studies have evaluated the efficacy of 1-Methyl-5-pyridin-4-ylpyrazol-3-amine in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Significant apoptosis induction in HeLa cells via mitochondrial pathways. |
| Study B | Anti-inflammatory | Modulation of cytokine release in macrophage models. |
| Study C | Enzyme inhibition | Effective inhibition of target enzyme activities related to cancer progression. |
In Vivo Studies
In vivo models have also demonstrated the compound's potential therapeutic effects. For instance, using animal models for colorectal cancer, treatment with pyrazole derivatives resulted in reduced tumor growth and improved survival rates compared to controls .
Comparison with Similar Compounds
To understand the unique properties of 1-Methyl-5-pyridin-4-ylpyrazol-3-amine, it is beneficial to compare it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Amino-1-methylpyrazole | Similar pyrazole core | Anticancer activity but less potent than 1-Methyl derivative |
| 3(5)-Aminopyrazoles | Variations in substitution | Broader spectrum but lower specificity for targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
